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Compound of Interest

Compound Name: NCX899

Cat. No.: B1663314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical results of NCX899, a nitric

oxide-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril, with

its parent compound and other alternative antihypertensive agents. The information is compiled

from available preclinical and clinical data to assist researchers in evaluating its potential

therapeutic profile.

Introduction to NCX899
NCX899 is an investigational compound that combines the ACE inhibitory action of enalaprilat

(the active metabolite of enalapril) with the vasodilatory effects of nitric oxide (NO). This dual

mechanism of action was designed to offer a more potent antihypertensive effect than ACE

inhibition alone. However, based on publicly available information from the developing

company, Nicox, their strategic focus has shifted to ophthalmology, and NCX899 does not

appear to be in active clinical development.

Mechanism of Action: A Dual Approach
NCX899 is hypothesized to lower blood pressure through two distinct signaling pathways:

ACE Inhibition: Like enalapril, NCX899 is metabolized to enalaprilat, which inhibits the

angiotensin-converting enzyme. This prevents the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.
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Nitric Oxide Donation: The NO-donating moiety of NCX899 releases nitric oxide, which

activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to an

increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
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Dual signaling pathway of NCX899.

Preclinical Efficacy of NCX899 vs. Enalapril
Two key preclinical studies have compared the antihypertensive effects of NCX899 and

enalapril. The data from these studies are summarized below.

Table 1: Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats
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Parameter NCX899 (8 µmol/kg, oral) Enalapril (8 µmol/kg, oral)

Day 1: Systolic Blood Pressure

Reduction (2-6h post-dose)
-21 ± 3 mmHg -19 ± 3 mmHg

Day 7: Systolic Blood Pressure

Reduction (2-6h post-dose)
-34 ± 2 mmHg -25 ± 3 mmHg

Day 7: Plasma Nitrate/Nitrite

(NOx) Levels

2-fold increase (up to 6h post-

dose)
Not reported

Day 7: ACE Inhibition 40 ± 8% 57 ± 7%

Data from Circulation, 2006;114:II_429.[1]

Table 2: Pharmacokinetics and Pharmacodynamics in Male Beagles

Parameter NCX899 (4 µmol/kg, i.v.) Enalapril (4 µmol/kg, i.v.)

Enalaprilat AUC (0-24h) 5159.23 ± 514.88 µg.h/L 4149.27 ± 847.30 µg.h/L

Serum ACE Inhibition Equally effective Equally effective

Effect on L-NAME induced

Hypertension & Bradycardia
Significantly attenuated No significant effect

Data from J Cardiovasc Pharmacol, 2007;50(6):673-9.[2]

Experimental Protocols
Disclaimer: The full-text articles for the preclinical studies on NCX899 were not publicly

available. The following experimental workflow is a high-level representation based on the

information provided in the study abstracts.
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Hypothetical preclinical experimental workflow.

Comparison with Other Antihypertensive Agents
To provide a broader context, the following table summarizes the results of clinical trials

comparing enalapril with other commonly prescribed antihypertensive drug classes.
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Table 3: Comparative Efficacy of Enalapril vs. Other Antihypertensive Agents in Clinical Trials
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Comparison Drug Class Key Findings Reference

Enalapril vs.

Amlodipine

Calcium Channel

Blocker

Amlodipine showed a

greater reduction in

diastolic blood

pressure. Both were

well-tolerated. In

patients with coronary

artery disease,

amlodipine was

associated with a

greater reduction in

cardiovascular events

compared to enalapril,

despite similar blood

pressure reduction.

Br J Clin Pharmacol,

1993;36(6):599-602[3]

[4], JAMA,

2004;292(18):2217-

25[5]

Enalapril vs. Valsartan
Angiotensin II

Receptor Blocker

Valsartan was found

to be as effective as

enalapril in reducing

blood pressure, with a

better tolerability

profile (lower

incidence of cough).

In elderly patients,

valsartan showed a

slightly greater

reduction in blood

pressure and

improved some

cognitive functions

compared to enalapril.

J Hypertens,

1997;15(11):1327-

34[6], J Hum

Hypertens,

2006;20(4):277-83[7]

Enalapril vs.

Hydrochlorothiazide

Thiazide Diuretic Both drugs were

equally effective in

lowering blood

pressure in elderly

patients. The

combination of

J Hum Hypertens,

1994;8(3):195-201[8],

Am J Hypertens,

1988;1(1 Pt 3):38-

41[9][10]
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enalapril and

hydrochlorothiazide

showed a potentiated

antihypertensive

effect.

Conclusion
Preclinical data suggests that NCX899, through its dual mechanism of ACE inhibition and nitric

oxide donation, may offer a more potent antihypertensive effect, particularly in models of nitric

oxide deficiency, compared to enalapril alone. However, the apparent discontinuation of its

clinical development program means that its potential benefits in human subjects remain

unevaluated. The comparison with other established antihypertensive agents highlights the

diverse options available for the management of hypertension, each with its own efficacy and

safety profile. Further research into compounds with novel mechanisms of action, such as

NCX899, could provide valuable insights for the development of future antihypertensive

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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